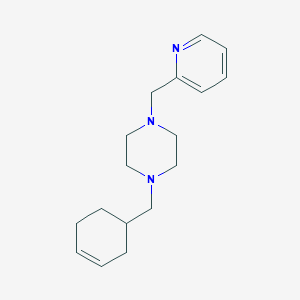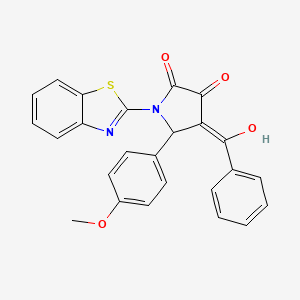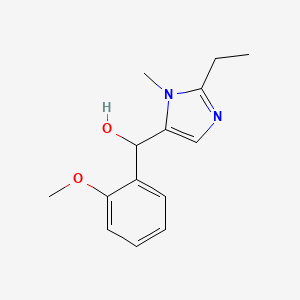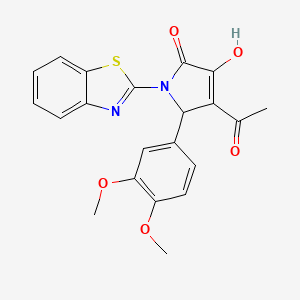
1-(3-cyclohexen-1-ylmethyl)-4-(2-pyridinylmethyl)piperazine
Descripción general
Descripción
1-(3-cyclohexen-1-ylmethyl)-4-(2-pyridinylmethyl)piperazine is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a piperazine derivative that has shown promise in various applications, including as a potential drug candidate for the treatment of certain medical conditions. In
Mecanismo De Acción
The mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-(2-pyridinylmethyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at certain neurotransmitter receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. This compound has also been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
1-(3-cyclohexen-1-ylmethyl)-4-(2-pyridinylmethyl)piperazine has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to induce anxiolytic and antidepressant effects, as well as improve cognitive function. In addition, this compound has been shown to modulate the activity of certain neurotransmitter systems, including the serotonin and dopamine systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-cyclohexen-1-ylmethyl)-4-(2-pyridinylmethyl)piperazine in lab experiments is its potential as a tool compound for studying neurotransmitter receptors. This compound has been shown to modulate the activity of various receptors, making it a useful tool for investigating the function of these receptors. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects in high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-(3-cyclohexen-1-ylmethyl)-4-(2-pyridinylmethyl)piperazine. One area of research is the development of this compound as a potential drug candidate for the treatment of various medical conditions. Further studies are needed to determine the safety and efficacy of this compound in humans. Another area of research is the use of this compound as a tool compound for studying neurotransmitter receptors. Further studies are needed to fully understand the mechanism of action of this compound and its effects on various receptors. Additionally, more research is needed to determine the potential toxicity of this compound and its effects on various physiological systems.
Aplicaciones Científicas De Investigación
1-(3-cyclohexen-1-ylmethyl)-4-(2-pyridinylmethyl)piperazine has been studied extensively for its potential use in scientific research. This compound has shown promise as a potential drug candidate for the treatment of various medical conditions, including anxiety, depression, and schizophrenia. In addition, this compound has been studied for its potential use as a tool compound in neuroscience research, particularly in the study of neurotransmitter receptors.
Propiedades
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3/c1-2-6-16(7-3-1)14-19-10-12-20(13-11-19)15-17-8-4-5-9-18-17/h1-2,4-5,8-9,16H,3,6-7,10-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBURMEALUZJABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(phenylacetyl)piperazine](/img/structure/B3907290.png)
![4-(3-methyl-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B3907298.png)

![4-[3-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B3907319.png)
![3-{4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B3907322.png)
![ethyl 2-cyano-3-{3-[(4-nitrophenyl)amino]-1H-indol-2-yl}acrylate](/img/structure/B3907330.png)
![6-[3-(4-chlorobenzoyl)-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907333.png)
![3-(3,5-dimethylphenyl)-N-[2-(methylsulfonyl)ethyl]propanamide](/img/structure/B3907340.png)
![3-[4-(2-furylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3907348.png)


![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3907367.png)
![6-[2-(2-chlorophenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907372.png)
